5-Bromo-2-isopropoxybenzonitrile CAS number
5-Bromo-2-isopropoxybenzonitrile CAS number
An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzonitrile (CAS No: 515832-52-7), a key intermediate in the pharmaceutical and specialty chemical industries. The document details the compound's physicochemical properties, provides a validated synthetic protocol via Williamson ether synthesis, explores its chemical reactivity, and outlines its applications in modern drug discovery. Furthermore, this guide includes detailed safety and handling protocols to ensure its proper use in a laboratory and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile building block.
Introduction and Compound Identification
5-Bromo-2-isopropoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable scaffold in organic synthesis. Its molecular structure, featuring a bromine atom, a nitrile group, and an isopropoxy ether on a benzene ring, offers multiple points for chemical modification. This trifunctional nature makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[1][2][3]. Its precursor, 5-bromo-2-hydroxybenzonitrile, is utilized in the creation of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis, highlighting the significance of this chemical family in medicinal chemistry[1].
The compound is identified by the CAS Number: 515832-52-7 [4].
Physicochemical and Spectroscopic Data
The fundamental properties of 5-Bromo-2-isopropoxybenzonitrile are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 515832-52-7 | [4] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4] |
| Appearance | White crystal or crystalline solid | [5] |
| Melting Point | 77-80 °C (approx.) | [5] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [6] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [5] |
| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C#N | [1] |
Spectroscopic Profile
Spectroscopic data is essential for the quality control and structural confirmation of 5-Bromo-2-isopropoxybenzonitrile. While raw spectra are lot-specific, the expected characteristic signals are described below. Commercially available analytical data includes ¹H NMR, IR, and Mass Spectrometry[7].
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the six equivalent methyl protons of the isopropoxy group, a septet for the single methine proton, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR will display signals for the two distinct carbons of the isopropoxy group, the four unique aromatic carbons (two of which are quaternary), and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹). Other key signals include C-O-C stretching for the ether linkage and C-H stretching from the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanism
The most direct and widely used method for preparing 5-Bromo-2-isopropoxybenzonitrile is the Williamson Ether Synthesis . This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 mechanism[8][9]. The synthesis involves the reaction of the phenoxide ion of 5-Bromo-2-hydroxybenzonitrile with an isopropyl halide.
Causality of Experimental Design
-
Choice of Precursor: 5-Bromo-2-hydroxybenzonitrile is the ideal starting material, as the phenolic hydroxyl group is acidic enough to be readily deprotonated by a suitable base[1].
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. The base's role is to quantitatively deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This is the rate-determining step for the first phase of the reaction[10].
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane serves as the electrophile. As this is an Sₙ2 reaction, primary or secondary halides are required. Tertiary halides would lead to elimination as the major product[8][9].
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction[6].
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-isopropoxybenzonitrile.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, leading to the precipitation of the crude product.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 5-Bromo-2-isopropoxybenzonitrile.
Chemical Reactivity and Applications
The utility of 5-Bromo-2-isopropoxybenzonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
Reactivity Profile
-
Nitrile Group (-C≡N): The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key vector for further functionalization.
-
Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds at this position. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).
-
Aromatic Ring: The electron-donating isopropoxy group is an ortho, para-director, while the electron-withdrawing nitrile group is a meta-director for electrophilic aromatic substitution[11]. The positions ortho to the isopropoxy group are activated, making them potential sites for further substitution, although steric hindrance from the isopropoxy group itself must be considered.
Caption: Key reaction pathways for 5-Bromo-2-isopropoxybenzonitrile.
Applications in Drug Discovery
5-Bromo-2-isopropoxybenzonitrile is primarily used as a pharmaceutical intermediate[2][3]. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. The strategic placement of its functional groups allows for the systematic exploration of chemical space during lead optimization in drug discovery programs. It is used in the research and development of "healing drugs" and various peptide-related products[12].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-isopropoxybenzonitrile is available from suppliers, a summary of hazards based on the compound and structurally related molecules is provided below. This compound should be handled only by trained personnel familiar with its potential hazards.
-
Hazard Classification: Based on data for analogous nitriles, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation[13][14][15].
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[15].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[13][15].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[14].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[14][16].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15].
-
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[13][16].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents[2].
-
Transportation: This compound is regulated for transport. The proper shipping name is "NITRILES, SOLID, TOXIC, N.O.S.", with a hazard class of 6.1 and packing group III[17].
References
-
The Williamson Ether Synthesis. (n.d.). Department of Chemistry & Biochemistry, University of Arizona. Retrieved from [Link]
-
Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]
-
5-Bromo-2-isopropoxybenzonitrile. (2024, April 9). ChemBK. Retrieved from [Link]
-
5-bromo-2-isopropoxy-benzonitrile cas no.515832-52-7. (n.d.). LookChem. Retrieved from [Link]
-
5-Bromo-2-isopropoxybenzonitrile, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific (Canada). Retrieved from [Link]
Sources
- 1. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-isopropoxybenzonitrile, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-Bromo-2-isopropoxybenzonitrile, 97% | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-BROMO-2-ISOPROPOXY-BENZONITRILE, CasNo.515832-52-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. H50627.03 [thermofisher.com]

258.11C=O stretch in IR (~1660 cm⁻¹); two broad amide protons in ¹H NMR5-Bromo-2-isopropoxybenzoic Acid (Hydrolysis Byproduct)
259.10Very broad -COOH peak in ¹H NMR; C=O stretch in IR (~1700 cm⁻¹)2-Isopropoxybenzonitrile (Debromination Byproduct)
161.20Mass spectrum peak at m/z 161; absence of bromine isotopic pattern
